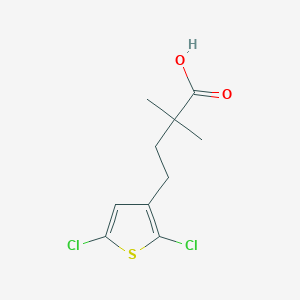
4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid” is a chemical compound with a molecular weight of 239.12 . It is a powder in physical form . The IUPAC name for this compound is 4-(2,5-dichloro-3-thienyl)-4,4-difluorobutanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of the compound includes a thiophene ring which is a five-membered heterocyclic compound . The compound also contains two chlorine atoms, two fluorine atoms, and a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving “4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid” are not available, similar compounds have been involved in various chemical reactions. For example, 2-(3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles were synthesized in 46–89% yields by the reflux of carbothioamides with 2-bromoacetophenone .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 239.12 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopic and Supramolecular Studies
A study explored the crystal structure of a chloramphenicol derivative using single-crystal X-ray diffraction, supported by vibrational spectroscopy (Raman and infrared), and DFT calculations. The analysis revealed significant homomeric synthons involving chains and dimers through conventional hydrogen bonds, as well as non-conventional hydrogen bonds like CH⋯O, CH⋯π, and π-π stacking, providing insights into molecular interactions and structural analyses (Fernandes et al., 2017).
Synthesis and Optical Properties for β-Amyloid Detection
Another study focused on the synthesis of a fluorescent probe for β-amyloids, highlighting the process of catalytic acylation and the investigation of UV–Vis and fluorescence spectra. The study illustrates the application of such compounds in the development of diagnostic tools for diseases like Alzheimer's (Fa et al., 2015).
Organic Sensitizers for Solar Cell Applications
Research on organic sensitizers comprising donor, electron-conducting, and anchoring groups for sensitization of mesoscopic titanium dioxide injection solar cells showcases the application in renewable energy technologies. The study demonstrates how structural engineering at the molecular level can lead to significant improvements in photovoltaic performance (Hagberg et al., 2008).
Molecular Engineering for Electroluminescence
A novel class of color-tunable emitting amorphous molecular materials was developed for use in organic electroluminescent devices. This research highlights the potential of such compounds in the development of new materials for electronic and optoelectronic applications, emphasizing the importance of molecular design for achieving desired properties (Doi et al., 2003).
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities. Given the activities observed in similar compounds, it may be worthwhile to investigate its potential as an antimicrobial or antioxidant agent . Additionally, the compound could be further modified to enhance its properties or to create new compounds with potential applications in various fields.
Eigenschaften
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2S/c1-10(2,9(13)14)4-3-6-5-7(11)15-8(6)12/h5H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQYVFGKPDZKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(SC(=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2751723.png)
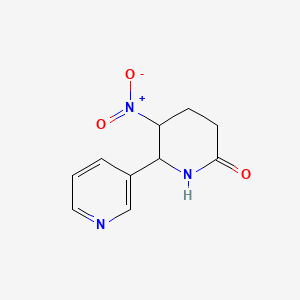
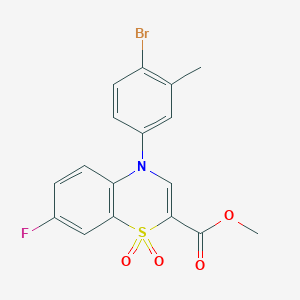
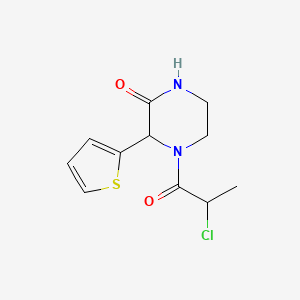

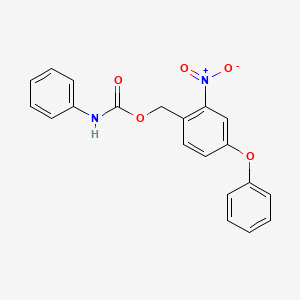
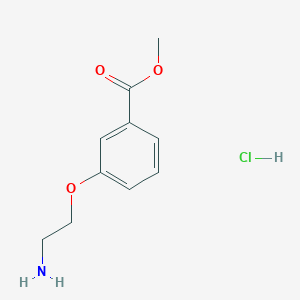
![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2751734.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751736.png)
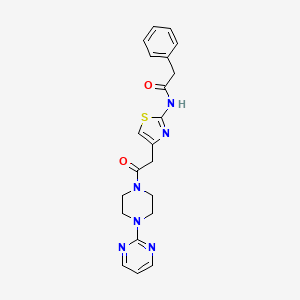
![4-(N,N-dipropylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2751740.png)
![2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2751741.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2751743.png)
![4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2751746.png)